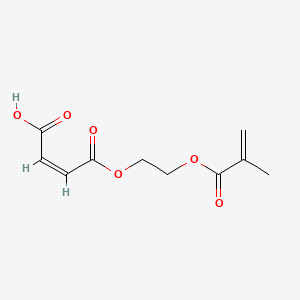
mono-2-(Methacryloyloxy)ethyl maleate
Descripción general
Descripción
Mono-2-(Methacryloyloxy)ethyl maleate: is an organic compound with the molecular formula C10H12O6. It is a derivative of maleic acid and methacrylic acid, characterized by the presence of both methacryloyloxy and maleate functional groups. This compound is commonly used in polymer chemistry due to its ability to undergo polymerization reactions, making it valuable in the production of various polymeric materials.
Mecanismo De Acción
Target of Action
Mono-2-(Methacryloyloxy)ethyl maleate is a compound with a molecular structure that contains maleate ester and methacryloyloxy It’s commonly used as a monomer or cross-linking agent in polymerization reactions .
Mode of Action
The compound interacts with its targets through chemical reactions, specifically polymerization. It’s used as a monomer or cross-linking agent, contributing to the formation of high molecular weight compounds . The exact mode of interaction with its targets might vary depending on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As a monomer or cross-linking agent, it’s involved in the synthesis of polymers, coatings, adhesives, and sealants . These materials can have various applications, potentially affecting different biochemical pathways depending on their use.
Result of Action
The primary result of the action of this compound is the formation of polymers, coatings, adhesives, and sealants . These materials can exhibit various properties, such as enhanced adhesion, durability, and resistance to chemicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C . It’s also important to handle the compound in a well-ventilated environment to avoid inhalation of vapors . Safety measures should be taken to avoid contact with skin, eyes, and respiratory tract .
Análisis Bioquímico
Biochemical Properties
Mono-2-(Methacryloyloxy)ethyl maleate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polymer networks. The compound’s interaction with enzymes such as esterases leads to the hydrolysis of ester bonds, releasing methacrylic acid and maleic acid. These interactions are crucial for the compound’s functionality in biochemical applications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in cell proliferation and differentiation. Additionally, the compound can modulate cell signaling pathways, leading to changes in cellular responses. These effects are essential for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For instance, its interaction with esterases results in the hydrolysis of ester bonds, affecting the overall biochemical environment. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities. Understanding these temporal effects is essential for optimizing its use in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mono-2-(Methacryloyloxy)ethyl maleate can be synthesized through the esterification of maleic acid with 2-hydroxyethyl methacrylate. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Maleic Acid+2-Hydroxyethyl Methacrylate→Mono-2-(Methacryloyloxy)ethyl Maleate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is typically conducted in a reactor equipped with a distillation column to remove water formed during the esterification, thus driving the reaction to completion. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Mono-2-(Methacryloyloxy)ethyl maleate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield maleic acid and 2-hydroxyethyl methacrylate.
Addition Reactions: The double bonds in the maleate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bonds.
Major Products:
Polymerization: The major products are polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: The major products are maleic acid and 2-hydroxyethyl methacrylate.
Aplicaciones Científicas De Investigación
Mono-2-(Methacryloyloxy)ethyl maleate has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers with applications in coatings, adhesives, and sealants.
Biomedical Research: Due to its biocompatibility, it is used in the development of drug delivery systems and tissue engineering scaffolds.
Material Science: It is employed in the production of advanced materials with specific mechanical and chemical properties.
Comparación Con Compuestos Similares
- Mono-2-(Methacryloyloxy)ethyl succinate
- Mono-2-(Methacryloyloxy)ethyl fumarate
- Mono-2-(Methacryloyloxy)ethyl itaconate
Comparison: Mono-2-(Methacryloyloxy)ethyl maleate is unique due to the presence of both methacryloyloxy and maleate functional groups, which confer distinct reactivity and polymerization characteristics. Compared to similar compounds like mono-2-(Methacryloyloxy)ethyl succinate and mono-2-(Methacryloyloxy)ethyl fumarate, it offers a balance of flexibility and rigidity in the resulting polymers, making it suitable for a wide range of applications.
Propiedades
Número CAS |
51978-15-5 |
|---|---|
Fórmula molecular |
C10H12O6 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
(E)-4-[2-(2-methylprop-2-enoyloxy)ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H12O6/c1-7(2)10(14)16-6-5-15-9(13)4-3-8(11)12/h3-4H,1,5-6H2,2H3,(H,11,12)/b4-3+ |
Clave InChI |
HSFXEOPJXMFQHG-ONEGZZNKSA-N |
SMILES |
CC(=C)C(=O)OCCOC(=O)C=CC(=O)O |
SMILES isomérico |
CC(=C)C(=O)OCCOC(=O)/C=C/C(=O)O |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)C=CC(=O)O |
Key on ui other cas no. |
51978-15-5 |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
2-(methacryloyloxy)ethyl hydrogen maleate 2MEM maleic acid mono-2-methacryloyloxy ethyl ethe |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mono-2-(Methacryloyloxy)ethyl maleate (CAM) improve the properties of resin-luting agents?
A1: CAM acts as a coupling agent between the inorganic filler particles and the organic resin matrix in resin-luting agents. This interaction stems from its chemical structure:
Q2: How does the performance of this compound (CAM) compare to other coupling agents like silanes in this specific application?
A: While both CAM and silane coupling agents, such as 3-(trimethoxysilyl)propyl methacrylate (TSPM), enhance the properties of resin-luting agents, the study by [] observed that TSPM outperformed CAM in several aspects. Resin-luting agents containing TSPM exhibited higher flexural strength, flexural modulus, and Knoop hardness compared to those containing CAM. TSPM also resulted in thinner films, indicating better handling characteristics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


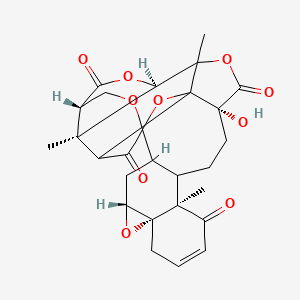
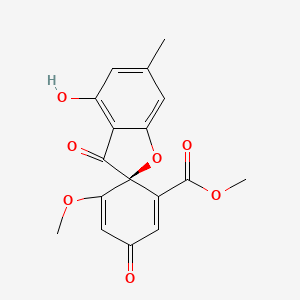
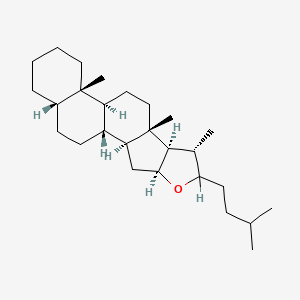
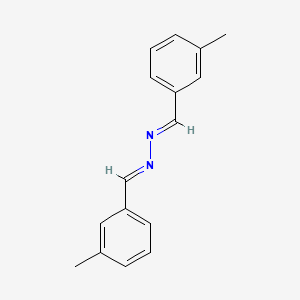
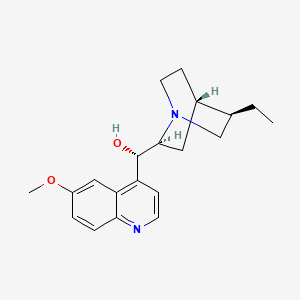
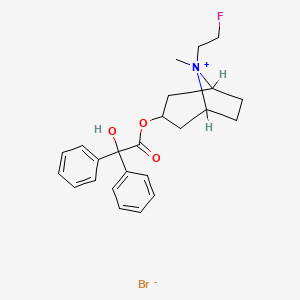
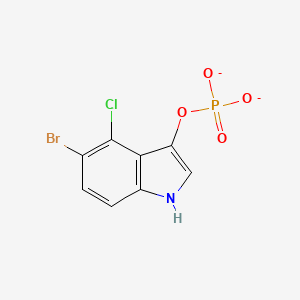
![N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B1234778.png)
![(1S,5S,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1234780.png)
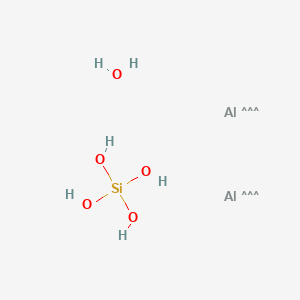

![ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B1234785.png)
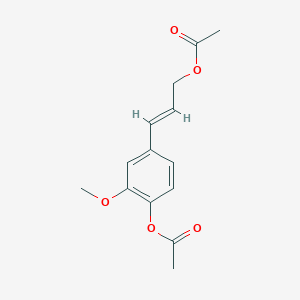
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide](/img/structure/B1234787.png)
